molecular formula C11H13F3N2O B3040946 N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide CAS No. 255872-82-3

N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide

Cat. No.: B3040946
CAS No.: 255872-82-3
M. Wt: 246.23 g/mol
InChI Key: KDGFCKNYXGAXCE-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide typically involves the reaction of 2-(trifluoromethoxy)benzylamine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-(trifluoromethoxy)benzylamine and N,N-dimethylformamide dimethyl acetal.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 80-100°C.

    Product Isolation: The product is isolated by standard purification techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of N,N-dimethyl-N’-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N-dimethyl-N’-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-N’-phenylmethanimidamide: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    N,N-dimethyl-N’-[2-(trifluoromethyl)phenyl]methanimidamide: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in reactivity and applications.

Uniqueness

N,N-dimethyl-N’-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. These features make it a valuable compound for various research and industrial applications.

Biological Activity

N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide (CAS Number: 255872-82-3) is a compound of interest due to its unique structural components and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound features a trifluoromethoxy group attached to a phenyl ring, linked to a methanimidamide moiety. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration through biological membranes, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(trifluoromethoxy)benzylamine with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is conducted in an inert atmosphere at temperatures ranging from 80-100°C, followed by purification through column chromatography or recrystallization.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The lipophilic nature of the trifluoromethoxy group allows the compound to modulate the activity of enzymes and receptors. This modulation can lead to various biological effects, including potential therapeutic applications in pharmacology .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityObservations
Enzyme InhibitionThe compound inhibited specific enzyme activities related to metabolic pathways.
Receptor ModulationModulated receptor activity, suggesting potential roles in signal transduction.
CytotoxicityShowed cytotoxic effects on certain cancer cell lines, indicating potential anti-cancer properties.

Case Studies

Several case studies have investigated the effects of this compound in different biological contexts:

  • Cancer Cell Lines : A study evaluated the cytotoxicity of the compound on various cancer cell lines, revealing significant dose-dependent effects that warrant further investigation into its potential as an anti-cancer agent.
  • Enzyme Interaction : Another study focused on the interaction of this compound with specific metabolic enzymes, demonstrating inhibition that could influence drug metabolism and efficacy.
  • Neurotransmitter Receptors : Research indicated that this compound modulates neurotransmitter receptors, suggesting implications for neurological disorders.

Properties

IUPAC Name

N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c1-16(2)8-15-7-9-5-3-4-6-10(9)17-11(12,13)14/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGFCKNYXGAXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NCC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.